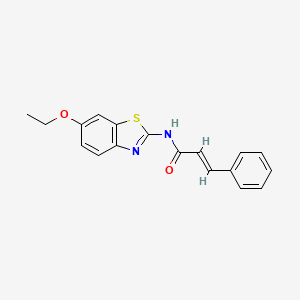

(2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE

Description

(2E)-N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is a benzothiazole-derived compound featuring an ethoxy substituent at position 6 of the benzothiazole ring and a conjugated (E)-configured propenamide group linked to a phenyl moiety. Its structure combines a planar benzothiazole core with a trans-amide linker, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-2-22-14-9-10-15-16(12-14)23-18(19-15)20-17(21)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,20,21)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUFCRQFYSMRRQ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE typically involves the condensation of 6-ethoxybenzothiazole-2-amine with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the double bond in the phenylprop-2-enamide moiety to a single bond, altering the compound’s reactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce saturated amides. Substitution reactions can result in a variety of substituted benzothiazole or phenyl derivatives.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Industry: Its chemical reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE exerts its effects is not fully understood. studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

Trifluoromethyl vs. Ethoxy Substituents

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): This analog replaces the ethoxy group with a trifluoromethyl (-CF₃) substituent. Such substitutions are common in drug design to optimize pharmacokinetics .

- Impact on Activity : While biological data for the target compound is unavailable, trifluoromethyl-substituted analogs in are patented for undisclosed therapeutic applications, suggesting that electronic and steric effects of substituents critically modulate target interactions .

Methoxy and Triazine Derivatives

- Compounds in feature 6-ethoxy-1,3,5-triazine-2-yl groups coupled to adamantane moieties. These molecules exhibit cannabinoid receptor (CB2/CB1) binding, with Kd values ranging from 0.5–10 nM, indicating high affinity. The benzothiazole core in the target compound may similarly engage aromatic stacking interactions with receptors, but the absence of a triazine-adamantane system likely alters selectivity .

Linker and Functional Group Modifications

Amide vs. Thioether Linkers

- 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic Acid (): Replacing the propenamide group with a thioether (-S-) linker and carboxylic acid introduces hydrogen-bonding variability.

- Synthetic Yields : The target compound’s amide linkage likely requires coupling agents (e.g., EDC/HOBt), whereas thioether analogs (e.g., ) are synthesized via nucleophilic substitution, achieving moderate yields (51–54%) .

Propenamide vs. Acetamide Groups

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): The acetamide group lacks conjugation, reducing planarity and possibly weakening π-π interactions with aromatic residues in binding pockets. The (E)-propenamide in the target compound may enhance binding through extended conjugation and rigidity .

Aromatic Moieties and Electronic Effects

- 2-Acetyl-3-((6-Methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide (): This analog substitutes the benzothiazole ring with a pyridyl group, introducing nitrogen-based hydrogen-bonding capacity. The methoxy group on the pyridine ring may improve solubility but reduce lipophilicity compared to the ethoxy-benzothiazole system .

Biological Activity

(2E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is a synthetic compound with a benzothiazole moiety, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure

The compound's structure is characterized by the following features:

- Benzothiazole Ring : Contributes to the compound's biological activity.

- Phenyl Propene Moiety : Influences the interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis .

Anticonvulsant Activity

Similar compounds within the benzothiazole class have shown potential as anticonvulsants. For example, a study on a related cinnamamide derivative reported significant anticonvulsant effects in various animal models. The compound was effective in reducing seizure frequency in the maximal electroshock test with an ED50 value of 44.46 mg/kg . This suggests that this compound may possess similar properties.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, affecting pathways crucial for microbial growth or cancer cell proliferation.

- Receptor Binding : It may bind to receptors involved in neurotransmission or cell signaling, contributing to its anticonvulsant effects.

Structure-Activity Relationship (SAR)

The presence of the ethoxy group and the specific substitution patterns on the benzothiazole ring are critical for enhancing biological activity. Variations in substituents on the phenyl ring have been shown to alter potency and selectivity against different biological targets .

Case Studies

Several studies have highlighted the effectiveness of benzothiazole derivatives:

| Compound | Activity | Model | ED50 (mg/kg) |

|---|---|---|---|

| KM-568 | Anticonvulsant | Mice (MES) | 44.46 |

| Compound A | Antimicrobial | S. aureus | 50 |

| Compound B | Anticancer | MCF-7 Cells | IC50 = 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.